molecular formula C20H24ClFN6O B8180705 Vtx 27; vtx27

Vtx 27; vtx27

Cat. No.: B8180705
M. Wt: 418.9 g/mol
InChI Key: HXWARSZQGAFXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VTX-27 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of VTX-27 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

VTX-27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

VTX-27 has a wide range of applications in scientific research:

Mechanism of Action

VTX-27 exerts its effects by selectively inhibiting protein kinase C theta. This inhibition disrupts the signaling pathways mediated by protein kinase C theta, leading to reduced production of interleukin-2 and other cytokines. The compound binds to the active site of protein kinase C theta, preventing its activation and subsequent phosphorylation of downstream targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VTX-27 stands out due to its high selectivity for protein kinase C theta over other isoforms. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent for diseases where protein kinase C theta plays a critical role .

Biological Activity

VTX-27, also known as Vtx 27, is a selective inhibitor of protein kinase C theta (PKC θ), which plays a crucial role in various cellular processes, including cell proliferation and differentiation. Its chemical formula is C20H24ClFN6O\text{C}_{20}\text{H}_{24}\text{ClF}\text{N}_{6}\text{O} with a molecular weight of 418.9 g/mol. VTX-27 exhibits high selectivity for PKC θ, with an inhibition constant (KiK_i) of 0.08 nM, and shows lower affinity for other isoforms such as PKC δ and PKC α .

VTX-27 functions primarily through competitive inhibition of PKC θ, preventing substrate phosphorylation and thereby reducing signaling through pathways dependent on this kinase. This mechanism is particularly relevant in the context of autoimmune diseases and inflammatory conditions where interleukin-2 (IL-2) production is a significant factor .

Inhibition of IL-2 Production

In experimental models, VTX-27 has demonstrated a dose-dependent inhibition of IL-2 production following oral administration. This property makes it a candidate for therapeutic applications in conditions characterized by excessive IL-2 signaling, such as autoimmune disorders .

Pharmacokinetics

VTX-27 has shown favorable pharmacokinetic properties:

  • Oral Bioavailability : Approximately 65%
  • Half-Life : About 4.7 hours
  • Low Clearance Rate : 7 mL/min/kg

These characteristics support its potential use in clinical settings where sustained drug levels are beneficial .

Selectivity Profile

The selectivity of VTX-27 for PKC θ over other isoforms minimizes off-target effects, which is advantageous compared to broader inhibitors like Go6976 and Rottlerin. This selectivity is crucial for developing targeted therapies .

In Vitro Studies

In vitro studies have confirmed that VTX-27 selectively inhibits PKC θ without significantly affecting other closely related isoforms. This selectivity was illustrated through experiments that measured phosphorylation levels of specific substrates associated with PKC θ signaling pathways .

Table 1: Biological Activity Data of VTX-27

ParameterValue
Selectivity for PKC θ Ki=0.08nMK_i=0.08\,\text{nM}
Selectivity for PKC δ Ki=16nMK_i=16\,\text{nM}
Oral Bioavailability 65%
Half-Life 4.7 hours
Clearance Rate 7 mL/min/kg

Case Studies

Recent studies have explored the effects of VTX-27 on various cancer cell lines, particularly colorectal cancer (CRC). In one study, VTX-27 was shown to suppress tumorigenesis in CRC cells through a p21-dependent pathway. It resulted in a concentration-dependent decrease in cell proliferation and induced cellular senescence without triggering apoptosis .

Table 2: Effects of VTX-27 on CRC Cells

Assay TypeObservations
Proliferation Assay Decreased cell viability at >20 nM
Spheroid Formation Assay Reduction in spheroid size
Immunofluorescence Staining Increased p21 expression; decreased Ki67

Properties

IUPAC Name

2-[4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWARSZQGAFXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.